- New synthesis methods of 3-butyn-1-ol, Huagong Shengchan Yu Jishu, 2006, 13(3), 16-18

Cas no 927-74-2 (3-Butyn-1-ol)

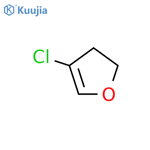

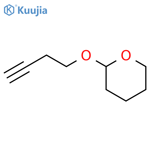

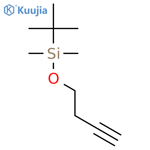

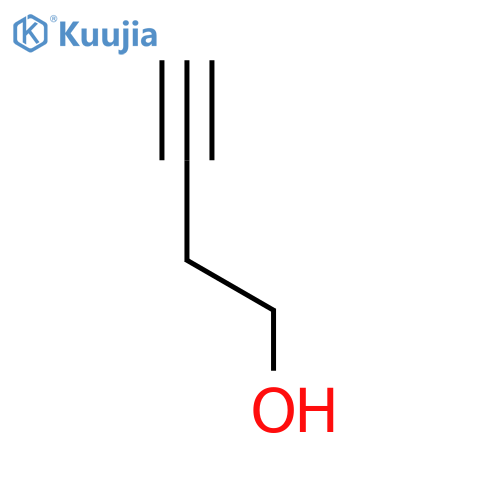

3-Butyn-1-ol structure

Nome del prodotto:3-Butyn-1-ol

3-Butyn-1-ol Proprietà chimiche e fisiche

Nomi e identificatori

-

- 3-Butyn-1-ol

- Butynol

- (2-HYDROXYETHYL)ACETYLENE

- But-3-yn-1-ol

- 1-butyn-3-ol

- 1-Butyn-4-ol

- 2-Hydroxyethylacetylene

- 3-Butyne-1-ol

- 3-Butynol

- 3-Butynyl alcohol

- 3-Bytyn-1-ol

- 4-Hydroxy-1-butyne

- 4-hydroxy-butyne

- ethynylmethyl carbinol

- homopropargyl alcohol

- homopropargylic alcohol

- 1-Hydroxy-3-butyne

- NSC 9708

- 3-Butyn-1-yl alcohol

- 3-but-yn-1-ol

- 1-butyne-4-ol

- 3Butynyl alcohol

- bmse000362

- MFCD00002955

- But3yn1ol

- 3-Butyn-1-ol, 97%

- BCP33461

- UNII-P74L430293

- 4Hydroxy1butyne

- EINECS 213-161-9

- but-3-yne-1-ol

- STR09821

- AI3-25453

- 4-01-00-02219 (Beilstein Handbook Reference)

- F0001-2231

- CHEBI:27444

- 3-butin-1-ol

- NSC9708

- 3Butynol

- 2Hydroxyethylacetylene

- 3butyn-1-ol

- 4-butyne-1-ol

- 3-butyn-1 ol

- 1Butyn4ol

- DB-028414

- 4-hydroxybutyne

- 1-hydroxybut-3-yne

- WLN: Q3UU1

- 4-hydroxy-but-1-yne

- 927-74-2

- BP-31076

- B0799

- Q223060

- DTXCID702136

- HY-W001947

- But-3-yn-1-ol;3-Butynol

- SB40659

- NS00020899

- DTXSID1022136

- BRN 0773710

- AKOS000121102

- CS-W001947

- EN300-34598

- C06146

- A844341

- NSC-9708

- HC.$.CCH2CH2OH

- P74L430293

- 3Butyne1ol

- 3-butyn-ol

-

- MDL: MFCD00002955

- Inchi: 1S/C4H6O/c1-2-3-4-5/h1,5H,3-4H2

- Chiave InChI: OTJZCIYGRUNXTP-UHFFFAOYSA-N

- Sorrisi: C#CCCO

- BRN: 773710

Proprietà calcolate

- Massa esatta: 70.04190

- Massa monoisotopica: 70.041865

- Conta atomi isotopi: 0

- Conta donatori di obbligazioni idrogeno: 1

- Conta accettatore di obbligazioni idrogeno: 1

- Conta atomi pesanti: 5

- Conta legami ruotabili: 1

- Complessità: 47.9

- Conteggio di unità legate in modo Covalent: 1

- Conto di stereocentri atomici definito: 0

- Conta stereocentri atomici non definiti: 0

- Conto stereocentrico definito delle obbligazioni: 0

- Conto stereocenter di bond non definito: 0

- Superficie polare topologica: 20.2

- Carica superficiale: 0

- XLogP3: 0.1

- Conta Tautomer: niente

Proprietà sperimentali

- Colore/forma: Liquid

- Densità: 0.926 g/mL at 25 °C(lit.)

- Punto di fusione: −63.6 °C (lit.)

- Punto di ebollizione: 128.9 °C(lit.)

- Punto di infiammabilità: Fahrenheit: 96,8 ° f< br / >Celsius: 36 ° C< br / >

- Indice di rifrazione: n20/D 1.441(lit.)

- Solubilità: Miscible with alcohols and organic solvents. Immiscible with aliphatic hydrocarbon solvents.

- Stabilità/Periodo di validità: Stable. Substances to be avoided include oxidizing agents, acids and acid anhydrides, copper and copper alloys. Flammable.

- PSA: 20.23000

- LogP: 0.00200

- Solubilità: Non determinato

3-Butyn-1-ol Informazioni sulla sicurezza

-

Simbolo:

- Prompt:avviso

- Parola segnale:Warning

- Dichiarazione di pericolo: H226,H315,H319,H335

- Dichiarazione di avvertimento: P261,P305+P351+P338

- Numero di trasporto dei materiali pericolosi:UN 1986 3/PG 3

- WGK Germania:3

- Codice categoria di pericolo: 10-36/37/38

- Istruzioni di sicurezza: S26-S36-S37/39-S16

- RTECS:ES0710000

-

Identificazione dei materiali pericolosi:

- Condizioni di conservazione:Store long-term at 2-8°C

- TSCA:Yes

- Gruppo di imballaggio:III

- Classe di pericolo:3 (6.1)

- Frasi di rischio:R10; R36/37/38

- PackingGroup:III

- Termine di sicurezza:3

3-Butyn-1-ol Dati doganali

- CODICE SA:29052990

- Dati doganali:

Codice doganale cinese:

2905290000Panoramica:

2905290000 Altri alcoli monoidrati insaturi. Condizioni normative: niente. IVA:17,0%.Tasso di rimborso fiscale:9,0%.Tariffa MFN:5,5%.Tariffa generale:30,0%

Elementi di dichiarazione:

Nome del prodotto, contenuto del componente, uso, imballaggio

Riassunto:

2905290000 alcoli monoidrati insaturi. Condizioni di supervisione:Nessuna. IVA:17,0%.Tasso di sconto fiscale:9,0%.Tariffa MFN:5,5%.Tariffa generale:30,0%

3-Butyn-1-ol Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| TRC | B809750-250g |

3-Butyn-1-ol |

927-74-2 | 250g |

$ 937.00 | 2023-09-08 | ||

| Enamine | EN300-34598-5g |

but-3-yn-1-ol |

927-74-2 | 95% | 5g |

$29.0 | 2023-09-03 | |

| abcr | AB467472-100g |

But-3-yn-1-ol, 95%; . |

927-74-2 | 100g |

€125.30 | 2025-02-27 | ||

| Life Chemicals | F0001-2231-0.5g |

3-Butyn-1-ol |

927-74-2 | 95%+ | 0.5g |

$19.0 | 2023-09-07 | |

| Enamine | EN300-34598-100.0g |

but-3-yn-1-ol |

927-74-2 | 95.0% | 100.0g |

$94.0 | 2025-03-18 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1151395-500g |

3-Butyn-1-ol |

927-74-2 | 98% | 500g |

¥1134.00 | 2024-04-25 | |

| abcr | AB467472-25 g |

But-3-yn-1-ol, 95%; . |

927-74-2 | 25g |

€63.10 | 2023-07-18 | ||

| Fluorochem | 009077-100g |

3-Butyn-1-ol |

927-74-2 | 97% | 100g |

£56.00 | 2022-03-01 | |

| Ambeed | A426437-10g |

3-Butyn-1-ol |

927-74-2 | 98% | 10g |

$6.0 | 2025-02-28 | |

| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB08789-10g |

3-Butyn-1-ol |

927-74-2 | 97% | 10g |

¥57 | 2023-09-15 |

3-Butyn-1-ol Metodo di produzione

Synthetic Routes 1

Condizioni di reazione

1.1 Reagents: Sodium Solvents: Tetrahydrofuran ; rt; 24 h, rt

1.2 Reagents: Methanol

1.3 Reagents: Ammonium chloride Solvents: Water

1.2 Reagents: Methanol

1.3 Reagents: Ammonium chloride Solvents: Water

Riferimento

Synthetic Routes 2

Condizioni di reazione

1.1 Reagents: Sodium , Ammonia Catalysts: Ferric nitrate ; 3 h, -45 °C

1.2 Reagents: Ammonium chloride Solvents: 1,4-Dioxane , Water ; -45 °C → 55 °C

1.3 Reagents: Sulfuric acid Solvents: Water ; pH 6.5

1.2 Reagents: Ammonium chloride Solvents: 1,4-Dioxane , Water ; -45 °C → 55 °C

1.3 Reagents: Sulfuric acid Solvents: Water ; pH 6.5

Riferimento

- A process for preparing chlorinated alkynes from epoxy alcohols, China, , ,

Synthetic Routes 3

Condizioni di reazione

1.1 Reagents: Potassium carbonate Solvents: Methanol ; 5.5 h, rt

Riferimento

- Syntheses and biological evaluation of 1,2,3-triazole and 1,3,4-oxadiazole derivatives of imatinib, Bioorganic & Medicinal Chemistry Letters, 2016, 26(5), 1419-1427

Synthetic Routes 4

Condizioni di reazione

1.1 Catalysts: Silica , Sodium bisulfate Solvents: Methanol ; 15 min, rt

Riferimento

- Simple and efficient method for deprotection of tetrahydropyranyl ethers by using silica-supported sodium hydrogen sulphate, Chinese Journal of Chemistry, 2012, 30(5), 1189-1191

Synthetic Routes 5

Condizioni di reazione

1.1 Reagents: Zinc , Ammonium chloride Solvents: Tetrahydrofuran , Water

Riferimento

- Total Synthesis of Pyrrolidine and Piperidine Natural Products via TMSOTf-Mediated "5/6-endo-dig" Reductive Hydroamination of Enynyl Amines, Organic Letters, 2023, 25(31), 5850-5855

Synthetic Routes 6

Condizioni di reazione

Riferimento

- A convenient synthesis of 3-butyn-1-ol and 2-methyl-3-butyn-1-ol, Synthetic Communications, 1976, 6(6), 461-4

Synthetic Routes 7

Synthetic Routes 8

Condizioni di reazione

1.1 Reagents: Zinc acetate dihydrate Solvents: Methanol , Dichloromethane ; 1.5 h, rt

Riferimento

- Picolinyl group as an efficient alcohol protecting group: cleavage with Zn(OAc)2·2H2O under a neutral condition, Tetrahedron Letters, 2005, 46(31), 5143-5147

Synthetic Routes 9

Condizioni di reazione

1.1 Catalysts: Pyridinium tribromide Solvents: Methanol ; 1.5 h, 0 °C

1.2 Reagents: Sodium bicarbonate Solvents: Water

1.2 Reagents: Sodium bicarbonate Solvents: Water

Riferimento

- Chemoselective TBS deprotection of primary alcohols by means of pyridinium tribromide (Py·Br3) in MeOH, Tetrahedron Letters, 2008, 49(35), 5175-5178

Synthetic Routes 10

Condizioni di reazione

1.1 Catalysts: Sodium Solvents: Tetrahydrofuran ; 48 h, 25 °C

1.2 Reagents: Water ; 0 °C

1.2 Reagents: Water ; 0 °C

Riferimento

- Lithiation of chlorodihydrofuran and chlorodihydropyran. Synthesis of acetylenic alcohols, Journal of Saudi Chemical Society, 2003, 7(1), 111-118

Synthetic Routes 11

Condizioni di reazione

1.1 Reagents: Magnesium Catalysts: Mercuric chloride Solvents: Diethyl ether , Toluene ; rt; reflux; reflux → 40 °C; 1 h, reflux; reflux → -25 °C

1.2 Solvents: Diethyl ether ; -25 °C; 3 h, -25 °C; -25 °C → rt

1.3 Reagents: Ammonium chloride Solvents: Water

1.2 Solvents: Diethyl ether ; -25 °C; 3 h, -25 °C; -25 °C → rt

1.3 Reagents: Ammonium chloride Solvents: Water

Riferimento

- Distal Alkenyl C-H Functionalization via the Palladium/Norbornene Cooperative Catalysis, Journal of the American Chemical Society, 2020, 142(6), 2715-2720

Synthetic Routes 12

Condizioni di reazione

1.1 Reagents: Sodium Solvents: Tetrahydrofuran

Riferimento

- Synthesis of terminal hydroxyalkynes. II. Synthesis of 4-alkyl-3-butyn-1-ol, Youji Huaxue, 1988, 8(1),

Synthetic Routes 13

Condizioni di reazione

1.1 Catalysts: Decaborane Solvents: Methanol

Riferimento

- Deprotection of tetrahydropyranyl ethers using a catalytic amount of decaborane, Bulletin of the Korean Chemical Society, 2002, 23(6), 791-792

Synthetic Routes 14

Condizioni di reazione

1.1 Catalysts: Indium trichloride Solvents: Acetonitrile , Water

Riferimento

- A facile and chemoselective cleavage of trityl ethers by indium tribromide, Journal of Chemical Research, 2001, (12), 528-529

Synthetic Routes 15

Condizioni di reazione

1.1 Catalysts: Sodium bisulfate Solvents: Dichloromethane ; 30 min, rt

Riferimento

- A simple, efficient, and highly selective deprotection of tert-butyldimethylsilyl (TBDMS) ethers using silica-supported sodium hydrogensulfate as a heterogeneous catalyst, Tetrahedron Letters, 2006, 47(33), 5855-5857

Synthetic Routes 16

Condizioni di reazione

1.1 Catalysts: Zinc triflate Solvents: Methanol ; 35 min, rt

Riferimento

- Zinc triflate: A mild and efficient catalyst for deprotection of tetrahydropyranyl ethers, Russian Journal of General Chemistry, 2013, 83(12), 2419-2422

Synthetic Routes 17

Synthetic Routes 18

Condizioni di reazione

1.1 Reagents: Ethyl bromide , Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ; 0.5 h, reflux

1.2 Solvents: Tetrahydrofuran ; 0.5 h, 10 °C

1.3 Solvents: Tetrahydrofuran ; 6 - 7 h, 35 - 40 °C; 2 h, 40 °C

1.2 Solvents: Tetrahydrofuran ; 0.5 h, 10 °C

1.3 Solvents: Tetrahydrofuran ; 6 - 7 h, 35 - 40 °C; 2 h, 40 °C

Riferimento

- A practical synthesis of 3-butyn-1-ol, Organic Preparations and Procedures International, 2006, 38(5), 467-469

Synthetic Routes 19

Synthetic Routes 20

Condizioni di reazione

1.1 Reagents: Sodium acetate , Oxygen Catalysts: Nickel bromide , Benzoic acid, 3,5-bis(1H-1,2,4-triazol-1-ylmethyl)-, methyl ester Solvents: Polyethylene glycol ; rt; 48 h, 1 atm, 120 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; 5 h, reflux

1.2 Reagents: Hydrochloric acid Solvents: Water ; 5 h, reflux

Riferimento

- Oxidative debenzylation of O-benzyl ethers in the presence of a nickel compound, alkali acetate and a triazole type pincer ligand, Spain, , ,

3-Butyn-1-ol Raw materials

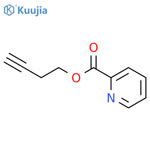

- 2-Pyridinecarboxylic acid, 3-butynyl ester

- 4-(tert-Butyldimethylsilyloxy)-1-butyne

- Benzene, 1,1',1''-[(3-butynyloxy)methylidyne]tris-

- Furan,4-chloro-2,3-dihydro-

- Benzene, [(3-butynyloxy)methyl]-

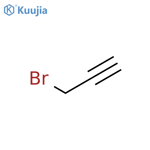

- 3-bromoprop-1-yne

- 3-Hydroxypropanal

- 2-(3-Butynyloxy)tetrahydro-2H-pyran

- 2-(Chloromethyl)oxetane

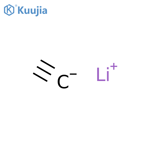

- Lithium acetylide(Li(C2H)) (9CI)

- 2-Butyn-1-ol

- Ethylene Oxide

- Dimethyl (1-diazo-2-oxopropyl)phosphonate

3-Butyn-1-ol Preparation Products

3-Butyn-1-ol Letteratura correlata

-

Hajra Zafar,Xinru You,Asifullah Khan,Liang Ge J. Mater. Chem. B, 2019,7, 7639-7655

-

Xinhua Dai,Zhimin Liu,Buxing Han,Zhenyu Sun,Yong Wang,Jian Xu,Xinglin Guo,Ning Zhao,Jing Chen Chem. Commun., 2004, 2190-2191

-

3. Book reviews

-

Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729

-

Kai Zheng,Chang He,Zhao Zhang,Hassan Traboulsi,Javed Mazher,Ali Trabolsi,Lei Fang,Mark A. Olson Polym. Chem., 2020,11, 1806-1819

Categorie correlate

- Solventi e chimici organici Composti organici Carburi acetiluri

- Solventi e chimici organici Composti organici acetiluri acetiluri

- Solventi e chimici organici Composti organici acetiluri

- Solventi e chimici organici Composti organici Acidi/Esteri

- Solventi e chimici organici Composti organici Idrocarburi

927-74-2 (3-Butyn-1-ol) Prodotti correlati

- 106-96-7(3-bromoprop-1-yne)

- 1066-26-8(Sodium Acetylide Suspension (18 wt. % slurry in xylene))

- 2248324-72-1(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(methoxymethyl)benzoate)

- 58260-83-6(2,4,5-trimethylbenzonitrile)

- 1089522-26-8(2-(4-chlorophenyl)-N-methyl-N-(1-phenylethyl)ethene-1-sulfonamide)

- 2228304-58-1(1-(azidomethyl)-2-nitro-4-(trifluoromethyl)benzene)

- 112941-35-2([2-(trifluoromethyl)phenyl]methanesulfonamide)

- 1361769-78-9(Ethyl 6-(aminomethyl)-3-methyl-4-(trifluoromethoxy)pyridine-2-carboxylate)

- 1780073-27-9(3-(3-{(tert-butoxy)carbonylamino}cyclopentyl)propanoic acid)

- 2309454-69-9(2-{[6-(2-Bromopyridin-3-yl)-2-[(tert-butoxy)carbonyl]-2-azaspiro[3.4]octan-6-yl]oxy}acetic acid)

Fornitori consigliati

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:927-74-2)3-Butyn-1-ol

Purezza:98%

Quantità:Company Customization

Prezzo ($):Inchiesta

Amadis Chemical Company Limited

(CAS:927-74-2)3-Butyn-1-ol

Purezza:99%

Quantità:500g

Prezzo ($):245.0